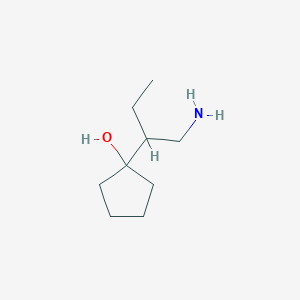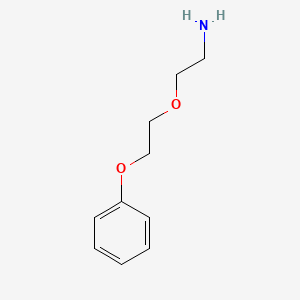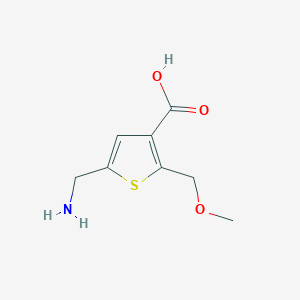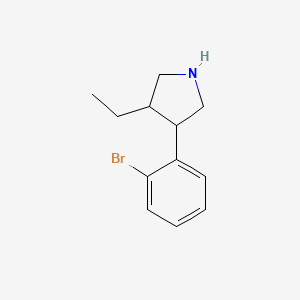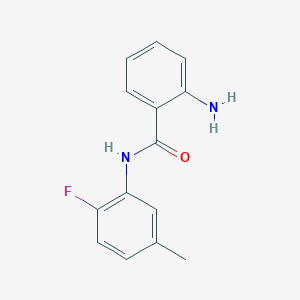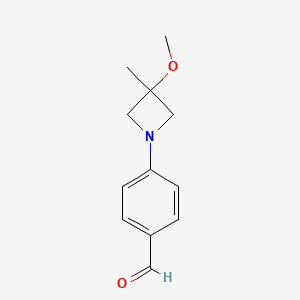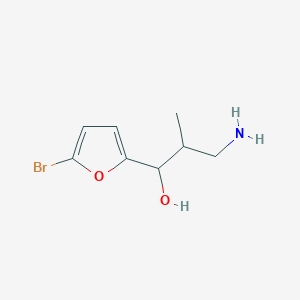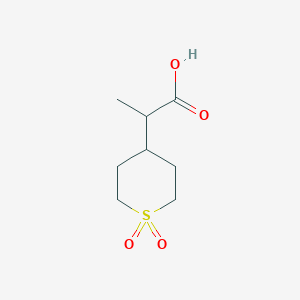
2-(1,1-Dioxo-1lambda6-thian-4-yl)propanoicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1,1-Dioxo-1lambda6-thian-4-yl)propanoic acid is a sulfur-containing organic compound It is characterized by the presence of a thiane ring, which is a six-membered ring containing one sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,1-Dioxo-1lambda6-thian-4-yl)propanoic acid typically involves the oxidation of thiane derivatives. One common method is the oxidation of 4-thianol with hydrogen peroxide in the presence of a catalyst. The reaction conditions usually include a temperature range of 50-70°C and a reaction time of 2-4 hours. The product is then purified through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of 2-(1,1-Dioxo-1lambda6-thian-4-yl)propanoic acid can be scaled up using continuous flow reactors. This method allows for better control of reaction conditions and higher yields. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2-(1,1-Dioxo-1lambda6-thian-4-yl)propanoic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfone group back to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfone group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents are commonly used.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are employed.
Substitution: Nucleophiles like amines, alcohols, and thiols are used under mild to moderate conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted thiane derivatives, depending on the nucleophile used.
Scientific Research Applications
2-(1,1-Dioxo-1lambda6-thian-4-yl)propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(1,1-Dioxo-1lambda6-thian-4-yl)propanoic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The sulfone group plays a crucial role in these interactions, as it can form strong hydrogen bonds and electrostatic interactions with the target molecules.
Comparison with Similar Compounds
Similar Compounds
- 2-(1,1-Dioxo-1lambda6-thian-4-yl)acetic acid
- 2-(1,1-Dioxo-1lambda6-thian-4-yl)-2-hydroxyacetic acid
- 2-(1,1-Dioxo-1lambda6-thian-4-yl)-2-methylpropanoic acid
Uniqueness
2-(1,1-Dioxo-1lambda6-thian-4-yl)propanoic acid is unique due to its specific structural features and chemical properties. The presence of the propanoic acid group distinguishes it from other similar compounds, providing it with distinct reactivity and potential applications. Its ability to undergo various chemical reactions and form stable derivatives makes it a valuable compound in both research and industrial settings.
Properties
Molecular Formula |
C8H14O4S |
|---|---|
Molecular Weight |
206.26 g/mol |
IUPAC Name |
2-(1,1-dioxothian-4-yl)propanoic acid |
InChI |
InChI=1S/C8H14O4S/c1-6(8(9)10)7-2-4-13(11,12)5-3-7/h6-7H,2-5H2,1H3,(H,9,10) |
InChI Key |
NRXVDULJQIQPFE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1CCS(=O)(=O)CC1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7,7-Difluoro-6-phenyl-3-azabicyclo[4.1.0]heptane](/img/structure/B13179970.png)
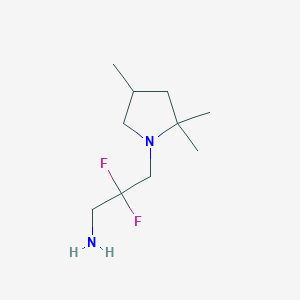
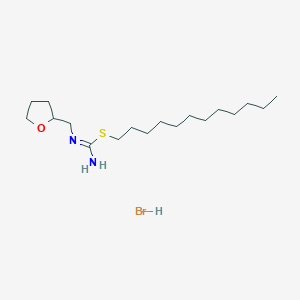
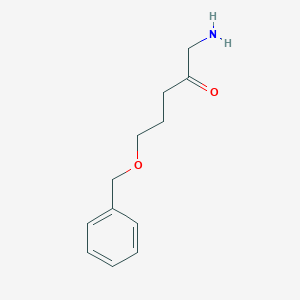
![rel-(1S,6R)-Bicyclo[4.2.0]octan-2-one](/img/structure/B13179995.png)
